4-Ethylpyridin-2-amine

Overview

Description

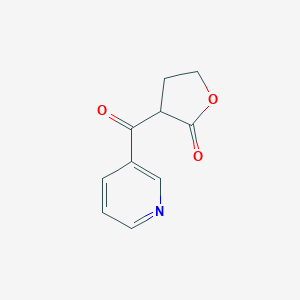

4-Ethylpyridin-2-amine (4-EP2A) is a small molecule that has been studied extensively in the past few decades due to its potential applications in both scientific research and laboratory experiments. 4-EP2A is an aromatic heterocyclic compound that has a unique structure that allows it to interact with a variety of biological targets. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 4-EP2A has been studied for its potential to modulate the activity of enzymes and receptors, as well as its ability to interact with DNA and RNA.

Scientific Research Applications

Polymer Synthesis : It is used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) as part of a catalyst system that is highly efficient and produces the lowest by-product production (Kim et al., 2018).

Chemical Reactions : 4-Ethylpyridin-2-amine is involved in a method for diazotization-bromination of arylamines, offering a simple and efficient approach with potential reusability (Zarchi & Mousavi, 2013).

Neurological Treatments : Novel derivatives of 4-aminopyridine have been found to restore function in injured spinal cord tissue, suggesting potential treatments for neurological injury and disease (Smith et al., 2005).

Anti-Malarial Studies : It's been studied for its antimalarial activity, although specific derivatives showed no significant activity compared to established drugs in preliminary screens (Barlin & Tan, 1984).

Radiolabeling : this compound is used in the radiolabeling of certain compounds, indicating its application in tracing and imaging techniques in medical science (Pearson, 1998).

Vibrational Spectroscopy : Its use in understanding vibrational assignments and the effects of metal substitution on ring vibrations in pyridine has been investigated (Topacli & Bayari, 1999).

Synthesis of Non-Steroidal Antiinflammatory Agents : this compound plays a role in the synthesis of potential new non-steroidal antiinflammatory agents (Ukrainets et al., 1993).

Cancer Research : Comparative studies in carcinogenicity have been conducted with derivatives of 4-ethylpyridine, particularly in the context of food pyrolysis products (Dooley et al., 1988).

Organometallic Chemistry : It is involved in stabilizing dimethylgold(III) complexes, relevant in the field of organometallic chemistry (Schouteeten et al., 2006).

Photophysical Properties : In the study of photophysical properties, this compound derivatives have been used to derivatize polystyrene for potential applications in photochemistry and materials science (Friesen et al., 1998).

Mechanism of Action

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

It’s used as a precursor to prepare 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea . It’s also considered an analogue of pirlimycin, an antibiotic .

Pharmacokinetics

It’s soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether , which could influence its bioavailability.

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .

Biochemical Analysis

Biochemical Properties

2-Amino-4-Ethylpyridine plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor in the synthesis of certain heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s amino group can form hydrogen bonds with enzymes, facilitating enzyme-substrate interactions. Additionally, the ethyl group can influence the compound’s hydrophobic interactions with proteins, affecting its binding affinity and specificity .

Cellular Effects

2-Amino-4-Ethylpyridine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-Ethylpyridine involves its interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 2-Amino-4-Ethylpyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-Ethylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-Ethylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents or extreme pH conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-Ethylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become significant. These effects can include alterations in liver and kidney function, changes in blood parameters, and histopathological changes in various tissues .

Metabolic Pathways

2-Amino-4-Ethylpyridine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 2-Amino-4-Ethylpyridine can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .

Transport and Distribution

The transport and distribution of 2-Amino-4-Ethylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Amino-4-Ethylpyridine within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-Amino-4-Ethylpyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s activity and function within different subcellular compartments .

properties

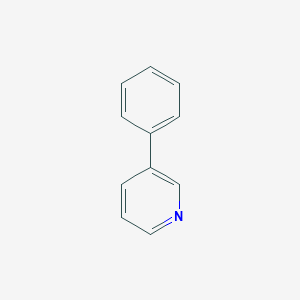

IUPAC Name |

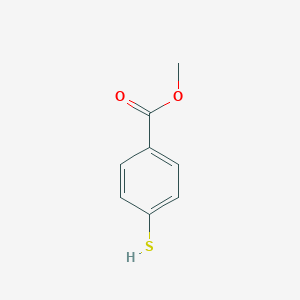

4-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWHILBZPGQBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186898 | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33252-32-3 | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXK5F5SZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 2-Amino-4-Ethylpyridine and π-electron acceptors?

A1: The study of 2-Amino-4-Ethylpyridine's interactions with π-electron acceptors provides valuable insights into charge-transfer complex formation. [] This information is crucial for understanding the reactivity and potential applications of 2-Amino-4-Ethylpyridine in various chemical and material science contexts. For instance, charge-transfer complexes are involved in organic semiconductors, sensors, and catalytic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.